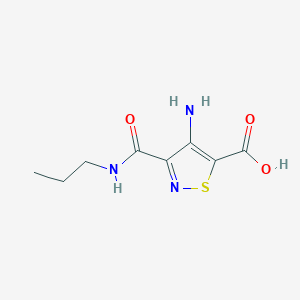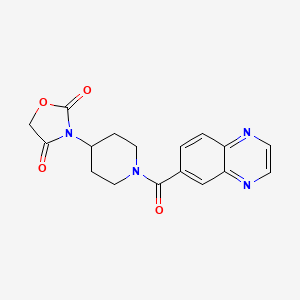
3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be related to a class of compounds that include quinoline derivatives and oxazolidine moieties. These types of compounds are often studied for their potential pharmacological properties and are characterized by their complex molecular structures which may include multiple rings and functional groups.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-component reactions, as seen in the one-pot three-component approach for the synthesis of 2-(piperidin-1-yl) quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method utilizes aldehydes, methyl 2-cyanoacetate, and enaminones, with catalysts such as L-proline to achieve high yields and regioselectivity . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the structural and spectral characterization of triazoloquinoline derivatives has been performed using X-ray diffraction, FT-IR, NMR, and DFT calculations . These methods help in understanding the spatial arrangement of functional groups and the overall molecular conformation, which is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involves a three-component reaction using a dual system catalyst of piperidine–iodine . The regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions are key steps in the synthesis of isothiazoloquinoline diones . These reactions highlight the complexity and versatility of the chemical behavior of quinoline-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of different substituents and functional groups can affect the crystal packing, hydrogen bonding, and other intermolecular interactions, as seen in the crystal structures of various substituted quinolines . These properties are important for the compound's stability, solubility, and reactivity, which in turn can impact their pharmacological potential.
Aplicaciones Científicas De Investigación
Pharmacological Applications
One study explored the modulatory effects of L-(quinoxalin-6-ylcarbonyl)piperidine (a compound related to 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione) on the AMPA receptor. This research was conducted in the context of schizophrenia treatment, using a double-blind placebo-controlled design. The study aimed to observe the effects of the compound on clinical ratings, neuropsychological testing, and monitoring for adverse events, although no clear improvement in psychosis or cognition was observed at the doses tested, suggesting limited efficacy as a sole agent in the treatment of schizophrenia (Marenco et al., 2002).
Toxicological Studies
Another study focused on the exposure and health outcomes of personnel potentially exposed to vinclozolin, a fungicide containing the oxazolidinedione structure. This cross-sectional study investigated the internal exposure and targeted health outcomes, including hormonal responses and signs of liver injury, among others. The results showed no evidence of health effects induced by vinclozolin among employees, suggesting that the compound's exposure at the levels studied did not pose a significant health risk (Zober et al., 1995).
Metabolic and Dietary Exposure Studies
Research into the metabolic fate and dietary exposure of heterocyclic amines, including compounds structurally related to this compound, highlights their formation during the cooking of meat and their carcinogenic potential in animal models. Studies using accelerator mass spectrometry have shown that protein and DNA adduct levels in humans are generally greater than in rodents administered equivalent doses of these compounds, indicating substantial human exposure through dietary sources and potential health implications (Turteltaub et al., 1999).
Propiedades
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNZNWTUSVHPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

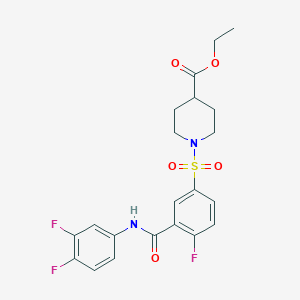


![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)
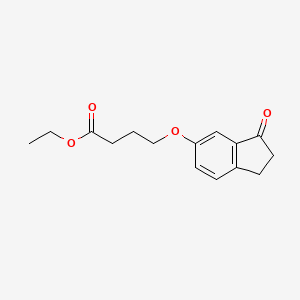
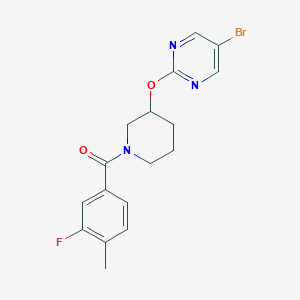
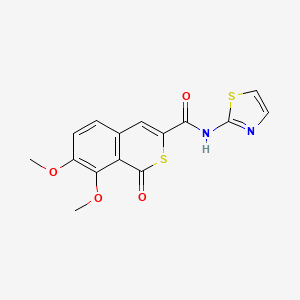
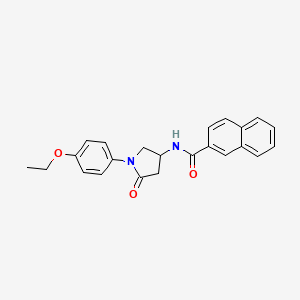
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
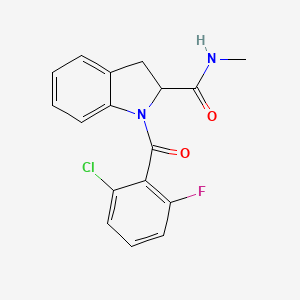
![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)
